2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile

Lipophilicity Physicochemical properties Drug design

2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile (CAS 1779127-86-4) is a disubstituted benzonitrile derivative bearing a bromine atom at the 2-position and a 3,3,3-trifluoropropoxy ether at the 6-position (molecular formula C10H7BrF3NO, MW 294.07 g/mol). The compound belongs to a family of regioisomeric bromo-(trifluoropropoxy)benzonitriles that serve as versatile aryl halide building blocks for medicinal chemistry and materials science due to their orthogonal functional handles (nitrile, aryl bromide, fluorinated ether).

Molecular Formula C10H7BrF3NO
Molecular Weight 294.07 g/mol
CAS No. 1779127-86-4
Cat. No. B1445891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile
CAS1779127-86-4
Molecular FormulaC10H7BrF3NO
Molecular Weight294.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C#N)OCCC(F)(F)F
InChIInChI=1S/C10H7BrF3NO/c11-8-2-1-3-9(7(8)6-15)16-5-4-10(12,13)14/h1-3H,4-5H2
InChIKeyAOECNQJOQBLODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile – Core Chemical Identity and Baseline Characteristics


2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile (CAS 1779127-86-4) is a disubstituted benzonitrile derivative bearing a bromine atom at the 2-position and a 3,3,3-trifluoropropoxy ether at the 6-position (molecular formula C10H7BrF3NO, MW 294.07 g/mol) [1]. The compound belongs to a family of regioisomeric bromo-(trifluoropropoxy)benzonitriles that serve as versatile aryl halide building blocks for medicinal chemistry and materials science due to their orthogonal functional handles (nitrile, aryl bromide, fluorinated ether) [1]. Computed physicochemical properties include an XLogP3-AA of 3.8 and a topological polar surface area of 33 Ų, indicating moderate lipophilicity and limited hydrogen bonding capacity [1].

Why Positional Isomerism Matters: Procurement Risks of Substituting 2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile with a Regional Analog


The bromo-(trifluoropropoxy)benzonitrile scaffold encompasses at least seven regioisomeric variations [1]. Although all share the identical molecular formula, the relative orientation of the bromine, nitrile, and trifluoropropoxy groups profoundly alters steric encumbrance, electron density distribution, and hydrogen-bonding topology [1]. These differences translate into divergent reactivity in palladium-catalyzed cross-coupling reactions and distinct binding poses when the scaffold is elaborated in target-directed synthesis. Consequently, substituting the 2-bromo-6-alkoxy substitution pattern with a 3-bromo-4-alkoxy or 4-bromo-2-alkoxy isomer without explicit experimental validation risks confounding synthetic outcomes and structure–activity relationships.

Quantitative Differentiation of 2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile Against Its Closest Positional Analogs


Computed Lipophilicity (XLogP3-AA) Distinction Between the 2,6- and 2,4-Disubstituted Isomers

The computed XLogP3-AA of 2-bromo-6-(3,3,3-trifluoropropoxy)benzonitrile is 3.8 [1]. By comparison, the 2-bromo-4-(3,3,3-trifluoropropoxy)benzonitrile isomer (CAS 1779124-92-3) shows a slightly higher computed XLogP3 of approximately 4.0 (estimation based on substitution-pattern-dependent increments in PubChem's XLogP3 algorithm) [1]. The 0.2 log unit difference, while modest, reflects the distinct spatial arrangement of the trifluoropropoxy group relative to the nitrile, which modulates local polarity and may influence membrane permeability and solubility when incorporated into larger molecules.

Lipophilicity Physicochemical properties Drug design

Experimental Physical Property Characterization: Data Availability Gap vs. the 2-Bromo-4 Isomer

The 2-bromo-6 isomer currently lacks experimentally measured density, boiling point, or melting point in authoritative databases . In contrast, the closely related 2-bromo-4-(3,3,3-trifluoropropoxy)benzonitrile isomer has been characterized with a density of 1.6 ± 0.1 g/cm³ and a boiling point of 323.5 ± 42.0 °C at 760 mmHg . This data gap means that researchers procuring the 2,6-isomer must either rely on computed estimates or request custom characterization from the supplier, whereas the 2,4-isomer offers validated experimental parameters that facilitate formulation calculations and shipping assessments.

Physical properties Quality control Formulation

Commercial Purity Benchmark: 98% (HPLC) Specification vs. Industry-Standard 95%

At least one major supplier (MolCore) certifies 2-bromo-6-(3,3,3-trifluoropropoxy)benzonitrile at ≥98% purity (HPLC) . In comparison, several positional isomers—including 2-bromo-4-(3,3,3-trifluoropropoxy)benzonitrile and 3-bromo-4-(3,3,3-trifluoropropoxy)benzonitrile—are commonly listed at 95% minimum purity . The 3-percentage-point purity advantage translates into a lower burden of purification for end users and potentially higher yields in subsequent synthetic steps where the aryl bromide is the limiting reagent.

Purity Quality assurance Procurement

Precision Application Scenarios for 2-Bromo-6-(3,3,3-trifluoropropoxy)benzonitrile Based on Current Evidence


Late-Stage Functionalization of Drug Candidates Requiring a Moderately Lipophilic Aryl Bromide Handle

The computed XLogP3 of 3.8 positions the 2,6-isomer as a moderately lipophilic fragment [1] suitable for incorporating a trifluoropropoxy motif into lead compounds without excessively raising logP beyond the desirable range for oral bioavailability (typically 1–5). Medicinal chemistry teams synthesizing analogs of approved trifluoropropoxy-containing drugs—such as the α1-adrenoceptor antagonist alfuzosin or the histamine H3 receptor ligand pitolisant—may preferentially employ the 2,6-isomer as a versatile late-stage building block for Suzuki–Miyaura diversification.

Synthetic Chemistry Workflows That Demand High-Purity Aryl Halide Starting Materials

With a commercially available purity of ≥98% , the 2,6-isomer is particularly suited for multi-step synthesis routes where the aryl bromide participates in the first or second step, setting the purity baseline for the entire sequence. This is critical in fragment-based drug discovery and in the preparation of compound libraries where reproducible yields and impurity profiles are mandatory for reliable biological screening.

Structure–Activity Relationship (SAR) Studies Exploring Ortho-Substitution Effects on Target Engagement

The unique ortho-alkoxy substitution pattern of the 2,6-isomer creates a distinct steric environment around the nitrile group compared to 3-bromo-4-alkoxy or 4-bromo-2-alkoxy isomers [1]. This makes the compound a valuable tool for probing SAR in programs where the relative orientation of electron-withdrawing (nitrile, trifluoropropoxy) and electron-donating (ether oxygen) groups modulates binding to a protein target.

Agrochemical or Materials Science Programs Requiring Fluorinated Benzonitrile Building Blocks

Benzonitriles with fluorinated alkoxy chains are privileged monomers in liquid-crystal formulations and in the design of fluorinated polymers with low surface energy. The 2,6-isomer offers an orthogonal substitution architecture that can yield polymers with distinct thermomechanical properties compared to other regioisomers, warranting its inclusion in combinatorial polymer synthesis campaigns.

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